Umbralisib
説明
Molecular Structure Analysis
Umbralisib has a unique chemical structure that allows for once-daily dosing . It is a novel dual inhibitor of PI3Kδ and casein kinase-1ε (CK1ε), with no known clinically relevant drug-drug interactions .
Physical And Chemical Properties Analysis
Umbralisib has a molecular formula of C31H24F3N5O3 and a molecular weight of 571.56 g/mol . It is recommended to be stored at -20°C for long term storage .
科学的研究の応用
Chronic Lymphocytic Leukemia (CLL)
- Scientific Field : Hematology
- Summary of Application : Umbralisib is used in the treatment of patients with CLL who are intolerant to BTK or PI3Kδ inhibitor therapy . It is a novel highly selective phosphatidylinositol 3-kinase δ (PI3Kδ)/CK1ε inhibitor .
- Methods of Application : In a phase 2 trial, umbralisib was initiated at 800 mg/d in CLL patients requiring therapy, who were intolerant to prior BTK inhibitor (BTKi) or PI3K inhibitor (PI3Ki) therapy, until progression or toxicity .
- Results : The median progression-free survival (PFS) was 23.5 months, with 58% of patients on umbralisib for a longer duration than prior KI . The most common adverse events (AEs) on umbralisib were neutropenia (18%), leukocytosis (14%), thrombocytopenia (12%), pneumonia (12%), and diarrhea (8%) .
Lymphoid Malignancies
- Scientific Field : Oncology
- Summary of Application : Umbralisib is a dual inhibitor of PI3Kδ and casein kinase-1ε (CK1ε) used in the treatment of relapsed/refractory lymphoid malignancies .
- Methods of Application : Comprehensive toxicity data from 4 open-label, phase 1 and 2 studies that included 371 adult patients with relapsed/refractory non-Hodgkin lymphoma were analyzed . Patients were treated with the recommended phase 2 dose of umbralisib 800 mg or higher once daily .
- Results : Any-grade treatment-emergent adverse events (AEs) occurred in 98.7% of patients, with the most frequent being diarrhea (52.3%), nausea (41.5%), and fatigue (31.8%) . Grade 3 or higher treatment-emergent AEs occurred in 50.9% of patients .
Marginal Zone Lymphoma (MZL)
- Scientific Field : Oncology
- Summary of Application : Umbralisib, in combination with Ublituximab, is used in the treatment of patients with relapsed or refractory MZL . It is a selective PI3Kδ and casein kinase-1epsilon (CK1ε) inhibitor .
- Methods of Application : In the UNITY-NHL trial (NCT02793583), a multicenter, open-label, registration-directed Phase 2 study, umbralisib was given orally at 800 mg once daily until progression or unacceptable tolerability and ublituximab was administered intravenously on Days 1, 8, and 15 of Cycle 1, on Day 1 of Cycles 2-6, and on Day 1 every 3 cycles until Cycle 24 in 28-day treatment cycles .
- Results : The primary endpoint of the study was overall response rate (ORR) as assessed by an independent review committee .
Follicular Lymphoma
- Scientific Field : Oncology
- Summary of Application : Umbralisib has been approved for the treatment of relapsing and refractory follicular lymphoma in adults . It inhibits casein kinase, a primary regulator of protein translation, kinase-1ε, distinguishing it from other lymphoma treatments .
- Methods of Application : Umbralisib is administered orally once daily .
- Results : The efficacy of umbralisib in follicular lymphoma is still under investigation .
Diffuse Large B-Cell Lymphoma/Mantle Cell Lymphoma
- Scientific Field : Oncology
- Summary of Application : Umbralisib is a dual inhibitor of PI3Kδ and casein kinase-1ε (CK1ε) used in the treatment of relapsed/refractory diffuse large B-cell lymphoma/mantle cell lymphoma .
- Methods of Application : Comprehensive toxicity data from 4 open-label, phase 1 and 2 studies that included 371 adult patients with relapsed/refractory non-Hodgkin lymphoma were analyzed . Patients were treated with the recommended phase 2 dose of umbralisib 800 mg or higher once daily .
- Results : Any-grade treatment-emergent adverse events (AEs) occurred in 98.7% of patients, with the most frequent being diarrhea (52.3%), nausea (41.5%), and fatigue (31.8%) . Grade 3 or higher treatment-emergent AEs occurred in 50.9% of patients .
Chronic Lymphocytic Leukemia (CLL) Intolerant to BTK or PI3Kδ Inhibitor Therapy
- Scientific Field : Hematology
- Summary of Application : Umbralisib is used in the treatment of patients with CLL who are intolerant to BTK or PI3Kδ inhibitor therapy . It is a novel highly selective phosphatidylinositol 3-kinase δ (PI3Kδ)/CK1ε inhibitor .
- Methods of Application : In a phase 2 trial, umbralisib was initiated at 800 mg/d in CLL patients requiring therapy, who were intolerant to prior BTK inhibitor (BTKi) or PI3K inhibitor (PI3Ki) therapy, until progression or toxicity .
- Results : The median progression-free survival (PFS) was 23.5 months, with 58% of patients on umbralisib for a longer duration than prior KI . The most common adverse events (AEs) on umbralisib were neutropenia (18%), leukocytosis (14%), thrombocytopenia (12%), pneumonia (12%), and diarrhea (8%) .
Safety And Hazards
The most common side effects of Umbralisib include increased creatinine, diarrhea-colitis, fatigue, nausea, neutropenia, transaminase elevation, musculoskeletal pain, anemia, thrombocytopenia, upper respiratory tract infection, vomiting, abdominal pain, decreased appetite, and rash . Serious neutropenia has occurred in patients taking umbralisib . Umbralisib may cause fetal harm and pregnancy should be avoided .
特性
IUPAC Name |
2-[(1S)-1-[4-amino-3-(3-fluoro-4-propan-2-yloxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-6-fluoro-3-(3-fluorophenyl)chromen-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H24F3N5O3/c1-15(2)41-24-9-7-18(12-22(24)34)27-26-30(35)36-14-37-31(26)39(38-27)16(3)29-25(17-5-4-6-19(32)11-17)28(40)21-13-20(33)8-10-23(21)42-29/h4-16H,1-3H3,(H2,35,36,37)/t16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUVCFHHAEHNCFT-INIZCTEOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=C(C=C1)C2=NN(C3=NC=NC(=C23)N)C(C)C4=C(C(=O)C5=C(O4)C=CC(=C5)F)C6=CC(=CC=C6)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C(=O)C2=C(O1)C=CC(=C2)F)C3=CC(=CC=C3)F)N4C5=NC=NC(=C5C(=N4)C6=CC(=C(C=C6)OC(C)C)F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H24F3N5O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601337137 | |
Record name | Umbralisib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601337137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
571.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
~100 mg/ml | |
Record name | Umbralisib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14989 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
The PI3K pathway is a deregulated in malignancies, leading to the overexpression of p110 isoforms (p110α, p110β, p110δ, p110γ) that induces malignant transformation in cells. Umbralisib inhibits several protein kinases, including PI3Kδ and casein kinase CK1ε. PI3Kδ is expressed in both healthy cells and malignant B-cells. CK1ε is believed to be involved in the pathogenesis of malignant cells, including lymphomas. This results in reduced progression of relapsed or refractory lymphoma. In biochemical assays, umbralisib inhibited a mutated form of ABL1. In vitro, umbralisib inhibits malignant cell proliferation, CXCL12-mediated cell adhesion, and CCL19-mediated cell migration. | |
Record name | Umbralisib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14989 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
Umbralisib | |
CAS RN |
1532533-67-7 | |
Record name | Umbralisib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1532533677 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Umbralisib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14989 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Umbralisib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601337137 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | UMBRALISIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/38073MQB2A | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
139-142 | |
Record name | Umbralisib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14989 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。